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# An In-depth Technical Guide to the Molecular Structure of Suzetrigine

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Compound of Interest		
Compound Name:	Suzetrigine phenol	
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed elucidation of the molecular structure of Suzetrigine (VX-548), a first-in-class, non-opioid analgesic. It addresses a common point of inquiry regarding a "phenol" moiety and clarifies the correct chemical classification based on its established structure. The document further details its mechanism of action, physicochemical properties, and relevant experimental insights for a comprehensive understanding.

### Elucidation of the Suzetrigine Molecular Structure: A Correction on the "Phenol" Terminology

A critical point of clarification regarding the molecular structure of Suzetrigine is the absence of a phenol group. Phenols are characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring. In contrast, Suzetrigine contains a methoxyphenyl group, where a methoxy (-OCH3) group is attached to the phenyl ring. This distinction is fundamental to its chemical properties and molecular interactions. The correct chemical name for Suzetrigine is 4-[[(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide[1][2][3][4].

The core of the Suzetrigine molecule is a substituted tetrahydrofuran (oxolane) ring[3]. Key features of its molecular architecture include:



- A Tetrahydrofuran (Oxolane) Core: This five-membered heterocyclic ring forms the central scaffold of the molecule.
- A Trifluoromethyl Group: Attached at position 5 of the oxolane ring, this group is known to enhance metabolic stability and lipophilicity[3].
- A 3,4-Difluoro-2-methoxyphenyl Moiety: This functional group, located at position 3 of the oxolane ring, plays a crucial role in the molecule's selectivity through hydrophobic and electrostatic interactions with its target[3].
- A Pyridine Carboxamide Group: This component is essential for the molecule's overall conformation and binding affinity.

The stereochemistry of the chiral centers on the oxolane ring is defined as (2R,3S,4S,5R), which is critical for its specific biological activity[1][5].

#### **Physicochemical and Identification Data**

The following table summarizes the key quantitative data and identifiers for Suzetrigine.



Property	Value	
Molecular Formula	C21H20F5N3O4[1][2][4][5]	
Molecular Weight	473.400 g·mol <sup>-1</sup> [1][2][4][5]	
IUPAC Name	4-[[(2R,3S,4S,5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide[1][3][4]	
CAS Number	2649467-58-1[1][3]	
DrugBank Accession	DB18927[1]	
PubChem CID	156445116[1]	
Appearance White to off-white solid[2]		
Solubility	Practically insoluble in water[2]	
InChi Key XSQUJFKRXZMOKA-PAFIKIDNSA-N[		

## Mechanism of Action: A Structure-Activity Relationship

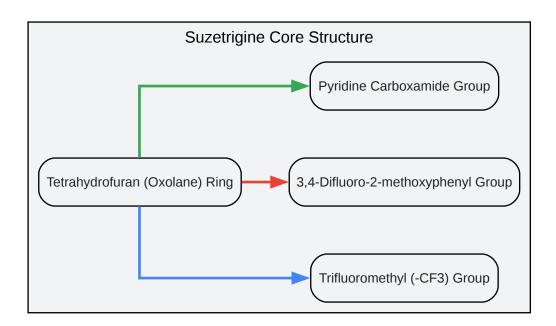
Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8[1][6][7][8][9]. These channels are predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia[1][6]. The unique molecular structure of Suzetrigine allows it to bind with high affinity to the voltage-sensing domain 2 (VSD2) of the NaV1.8 channel[2][6][8][9]. This binding occurs via a novel allosteric mechanism, stabilizing the channel in its closed state and resulting in tonic inhibition[1][8][9].

This selective, peripherally restricted action prevents the transmission of pain signals to the central nervous system, thereby providing analgesia without the addictive potential associated with opioids[1][6]. The selectivity for NaV1.8 is remarkable, with a reported affinity over 3,100 times greater than for other voltage-gated sodium channels[1].



# Visualizations of Molecular Structure and Signaling Pathway

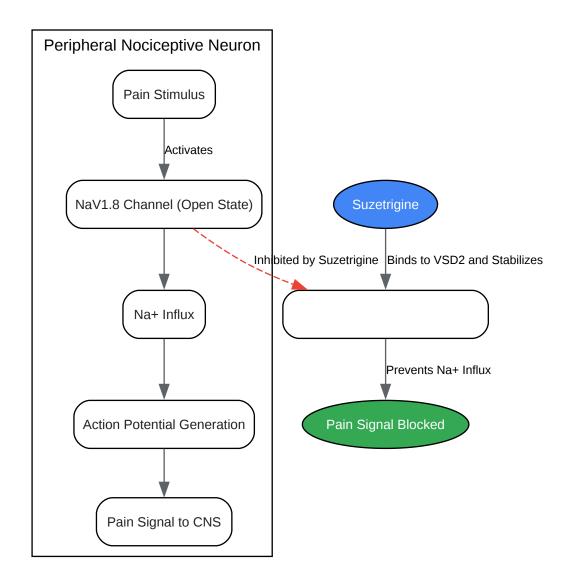
The following diagrams illustrate the core molecular structure of Suzetrigine and its mechanism of action.



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Core Functional Groups of the Suzetrigine Molecule.





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Simplified Signaling Pathway of Suzetrigine's Analgesic Action.

### **Experimental Protocols: An Overview of Clinical Evaluation**

The efficacy and safety of Suzetrigine have been evaluated in multiple clinical trials. The pivotal Phase 3 trials involved patients with moderate to severe acute pain following abdominoplasty and bunionectomy[1][10][11].

General Trial Design:



- Study Type: Randomized, double-blind, placebo- and active-controlled trials[1][12].
- Patient Population: Adults with moderate to severe postoperative pain[11][12].
- Intervention: Oral administration of Suzetrigine, with an initial loading dose followed by maintenance doses[12].
- Comparators: Placebo and a combination of hydrocodone/acetaminophen[12].
- Primary Endpoint: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48)[10][12].

Key Pharmacokinetic and Pharmacodynamic Assessments:

- Pharmacokinetics: Parameters such as half-life, volume of distribution, and clearance were determined. Suzetrigine is primarily metabolized by CYP3A[7].
- Pharmacodynamics: The relationship between drug concentration and analgesic effect was evaluated, with a focus on the onset and duration of pain relief[10].

The results from these trials demonstrated that Suzetrigine was significantly more effective than placebo in reducing acute pain[1][10][11]. While not showing superiority to the opioid comparator in all measures, it presented a favorable safety profile with no evidence of addictive potential[1][8][9][12].

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